molecular formula C15H11Cl2NO B5156532 1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one

1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one

Cat. No.: B5156532
M. Wt: 292.2 g/mol
InChI Key: GUUCZBQLEXBBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one typically involves the cyclization of 2,3-dichloroaniline with appropriate reagents. One common method includes the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under controlled temperature conditions. The reaction is carried out at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity.

Industrial Production Methods: For industrial production, the method involves the use of 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a mass ratio of 1:0.8-2.0. The reaction is conducted in protonic solvents, and the yield is optimized to achieve more than 99.5% purity with a yield of over 59.5% . This method is suitable for large-scale production due to its high efficiency and low cost.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-Dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with serotonin and dopamine receptors, which are involved in various neurological processes . It acts as a partial agonist at serotonin receptors and has affinity for dopamine receptors, contributing to its potential therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple receptor types makes it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO/c16-12-7-3-6-11(14(12)17)15-10-5-2-1-4-9(10)8-13(19)18-15/h1-7,15H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUCZBQLEXBBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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